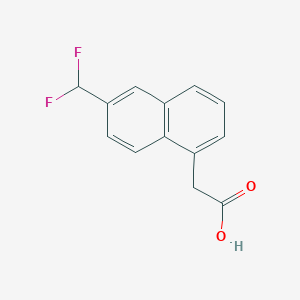
3H,3'H-(1,1')Biindenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H,3’H-(1,1’)Biindenyl is an organic compound with the molecular formula C18H14 It is a unique structure consisting of two indene units connected via a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H,3’H-(1,1’)Biindenyl typically involves the coupling of two indene molecules. One common method is the palladium-catalyzed coupling reaction, where indene is reacted with a palladium catalyst under specific conditions to form the biindenyl structure . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3H,3’H-(1,1’)Biindenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3H,3’H-(1,1’)Biindenyl.
化学反応の分析
Types of Reactions
3H,3’H-(1,1’)Biindenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the biindenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the biindenyl structure.
科学的研究の応用
3H,3’H-(1,1’)Biindenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3H,3’H-(1,1’)Biindenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions. Additionally, the biindenyl structure can interact with biological macromolecules, potentially affecting cellular processes and pathways.
類似化合物との比較
Similar Compounds
Indene: The parent compound of 3H,3’H-(1,1’)Biindenyl, consisting of a single indene unit.
Naphthalene: A similar aromatic hydrocarbon with a fused ring structure.
Biphenyl: Another compound with two aromatic rings connected by a single bond.
Uniqueness
3H,3’H-(1,1’)Biindenyl is unique due to its biindenyl structure, which imparts distinct chemical and physical properties. Unlike indene, which has a single ring, 3H,3’H-(1,1’)Biindenyl has two connected rings, providing additional sites for chemical modification. Compared to naphthalene and biphenyl, the biindenyl structure offers different electronic and steric properties, making it valuable in specific applications.
特性
CAS番号 |
7530-35-0 |
|---|---|
分子式 |
C18H14 |
分子量 |
230.3 g/mol |
IUPAC名 |
3-(3H-inden-1-yl)-1H-indene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
InChIキー |
WUCGLJIGGDJNCY-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C2=CC=CC=C21)C3=CCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)












